Boc-3-(4-pyridyl)-L-alanine
Overview
Description
“Boc-3-(4-pyridyl)-L-alanine” is a compound with the molecular formula C13H18N2O41. It is also known by other names such as BOC-D-4-PYRIDYLALANINE, Boc-D-4-Pal-OH, and ®-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid1. The compound has a molecular weight of 266.29 g/mol1.
Synthesis Analysis
The synthesis of “Boc-3-(4-pyridyl)-L-alanine” is not explicitly mentioned in the search results. However, it’s worth noting that the compound is available for purchase from various chemical suppliers234.Molecular Structure Analysis
The compound has a specific structure, which can be represented by the SMILES string CC(C)(C)OC(=O)NC@HC(=O)O
1. This string represents the molecular structure of the compound in a linear format.
Chemical Reactions Analysis
The specific chemical reactions involving “Boc-3-(4-pyridyl)-L-alanine” are not detailed in the search results.Physical And Chemical Properties Analysis
“Boc-3-(4-pyridyl)-L-alanine” is a white powder4. It has a melting point range of 223°C to 229°C4. The compound is sensitive to air and moisture5.Scientific Research Applications
Synthesis of RNase S-peptide Analogs : The synthesis of RNase S-peptide analogs where the active site histidine-12 residue is replaced by β-(4-pyridyl)-L-alanine was achieved using a solid-phase method. This work contributes to the development of peptide analogs with modified active sites, potentially useful in enzyme studies and drug design (Hoes et al., 1980).
Preparation of Highly Functionalized Pyridylalanines : An efficient approach to synthesize highly functionalized β-(4-pyridyl)alanines was developed using a Hantzsch-type cyclocondensation. These heterocyclic α-amino acids were incorporated into tripeptides, demonstrating potential applications in peptide chemistry (Dondoni et al., 2004).
Synthesis of 2-Amino-4-(3-pyridyl)butyric Acid Peptides : 2-Amino-4-(3-pyridyl)butyric acid, a new α-amino acid, was synthesized and used in peptide synthesis. Such peptides showed weak inhibitory activity against human leucocytic elastase, indicating potential biomedical applications (Ratcliffe et al., 1985).
Synthesis of Protected 2-pyrrolylalanine for Peptide Chemistry : Protected 2-pyrrolylalanine, a histidine analog, was synthesized for peptide science. Its use in peptides demonstrated different behavior and conformations compared to other arylalanine analogs, suggesting applications in the study of peptide structure and function (Doerr & Lubell, 2012).
Synthesis of 3-(3-pyridyl)-D-alanine : The synthesis of 3-(3-pyridyl)-D-alanine and its derivatives highlights the potential of these amino acids in the development of D-amino acid-based peptides, which can have unique biochemical and pharmacological properties (Rao et al., 2009).
Use of N-t-Boc-L-alanine-p-nitrothiophenyl Ester in Enzyme Studies : N-t-Boc-L-alanine-p-nitrothiophenyl ester was used as a substrate to localize elastase-like enzymes in human neutrophils, showcasing its application in enzyme localization and activity studies (Clark et al., 1980).
Application in DNA Binding Polyamides : The solid-phase synthesis of DNA binding polyamides containing Boc-protected amino acids, including pyridylalanine derivatives, was reported. This method enables the synthesis of complex polyamides for studying DNA binding affinity and sequence specificity (Baird & Dervan, 1996).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard5. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation5. Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray5.
Future Directions
The future directions of “Boc-3-(4-pyridyl)-L-alanine” are not specified in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature or consult with a chemical expert.
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYWDMKESUACOU-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427302 | |
Record name | N-(tert-Butoxycarbonyl)-3-pyridin-4-yl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-(4-pyridyl)-L-alanine | |
CAS RN |
37535-57-2 | |
Record name | N-(tert-Butoxycarbonyl)-3-pyridin-4-yl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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